molecular formula C16H11F3N2O3 B13050862 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid

Cat. No.: B13050862
M. Wt: 336.26 g/mol
InChI Key: BZJZBZCZYJCDNG-UHFFFAOYSA-N
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Description

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyridine core. Key structural attributes include:

  • Position 3: A trifluoromethyl (-CF₃) group, imparting electron-withdrawing properties and metabolic stability.
  • Position 1: A carboxylic acid (-COOH) moiety, critical for hydrogen bonding and solubility.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive imidazo-pyridine derivatives, such as GSK-3β inhibitors and GABAₐ receptor modulators .

Properties

Molecular Formula

C16H11F3N2O3

Molecular Weight

336.26 g/mol

IUPAC Name

6-phenylmethoxy-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid

InChI

InChI=1S/C16H11F3N2O3/c17-16(18,19)15-20-13(14(22)23)12-7-6-11(8-21(12)15)24-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,22,23)

InChI Key

BZJZBZCZYJCDNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CN3C(=C(N=C3C(F)(F)F)C(=O)O)C=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid typically involves:

  • Construction of the imidazo[1,5-a]pyridine ring system.
  • Introduction of the trifluoromethyl group at position 3.
  • Installation of the benzyloxy substituent at position 6.
  • Carboxylation at position 1 to form the carboxylic acid functionality.

This sequence often requires selective functional group transformations, regioselective substitutions, and careful control of reaction conditions.

Preparation of the Imidazo[1,5-a]pyridine Core

The imidazo[1,5-a]pyridine ring can be synthesized by cyclization reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloesters. For example, condensation of 2-aminopyridine with ethyl bromopyruvate under controlled conditions forms the imidazo ring system with an ester functionality at position 1, which can later be hydrolyzed to the acid.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is typically introduced via:

  • Starting from a trifluoromethyl-substituted aminopyridine precursor.
  • Using trifluoromethylation reagents or trifluoromethyl-substituted building blocks during ring formation.

This approach ensures regioselective placement of the CF3 group at position 3 of the imidazo[1,5-a]pyridine.

Installation of the Benzyloxy Substituent

The benzyloxy group at position 6 can be introduced through nucleophilic substitution reactions on a suitable hydroxyl or halogen precursor, or by protection/deprotection strategies involving benzyl ethers. This step often requires mild conditions to avoid affecting other sensitive functionalities.

Carboxylic Acid Formation

The carboxylic acid at position 1 is commonly obtained by hydrolysis of the corresponding ester intermediate. Typical hydrolysis conditions include:

  • Treatment with aqueous sodium hydroxide or lithium hydroxide in alcoholic solvents (e.g., methanol or ethanol).
  • Heating under reflux or at elevated temperatures (around 50°C).
  • Acidification of the reaction mixture to precipitate the carboxylic acid.

Representative Preparation Method and Reaction Conditions

A detailed synthesis example adapted from related imidazo[1,2-a]pyridine derivatives provides insight into the preparation steps:

Step Reagents/Conditions Yield Notes
1. Cyclization 2-Amino-3-chloro-5-(trifluoromethyl)pyridine + ethyl bromopyruvate in 1,2-dimethoxyethane at 0°C to room temp, stirred 3 days Solid intermediate isolated Formation of imidazo ring with ester group
2. Hydrolysis Ester intermediate treated with 1M NaOH in methanol at 50°C for 1 hour, followed by acidification to pH 4 with acetic acid 77-86% Conversion of ester to carboxylic acid
3. Benzyloxy substitution Introduction of benzyloxy via nucleophilic substitution or protection chemistry (specific conditions vary) Not explicitly detailed Requires mild conditions to preserve other groups

This method yields the desired carboxylic acid with high purity and good overall yield.

Data Table Summarizing Hydrolysis Conditions for Carboxylic Acid Formation

Entry Starting Material Base Solvent Temperature Time Yield (%) Notes
1 Ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate LiOH·H2O Ethanol Reflux Until completion (TLC) 86 pH adjusted to 3 to precipitate acid
2 Same ester NaOH (1M) Methanol 50°C 1 hour 80 Acidified to pH 4 with AcOH
3 Same ester NaOH (1M) Methanol 50°C 1 hour 77 Combined filtrate and precipitate yield

This table reflects typical hydrolysis conditions applicable to related imidazo carboxylates, which are translatable to the target compound synthesis.

Research Findings and Optimization Notes

  • Hydrolysis under mild basic conditions (NaOH or LiOH) in alcoholic solvents at moderate temperatures (50°C to reflux) efficiently converts esters to carboxylic acids with minimal side reactions.
  • Acidification after hydrolysis is critical for isolating the carboxylic acid as a solid precipitate.
  • The benzyloxy substituent introduction requires careful handling to avoid cleavage of the benzyl ether during acidic or strongly basic steps.
  • Multi-step synthesis involving carbodiimide coupling agents (e.g., 1-ethyl-(3-dimethylaminopropyl)carbodiimide hydrochloride) and benzotriazol-1-ol can be employed for further functionalization of benzyloxy-containing intermediates in related systems.
  • Purification typically involves filtration, washing, drying under vacuum, and chromatographic techniques for intermediates.

Chemical Reactions Analysis

Types of Reactions

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH can be adjusted to favor specific reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzoyl derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound with an imidazo[1,5-A]pyridine core that is significant in medicinal chemistry and organic synthesis because of its structural properties and biological activities. It features a benzyloxy group at the 6th position, a trifluoromethyl group at the 3rd position, and a carboxylic acid group at the 1st position of the imidazo[1,5-A]pyridine core.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry It is a building block in synthesizing complex heterocyclic compounds.
  • Biology It serves as a probe for studying biological processes and interactions.
  • Medicine It has potential therapeutic uses because of its biological activity.
  • Industry It is used in developing pharmaceuticals and agrochemicals.

This compound has potential biological activities, especially in drug development and pharmacology. The trifluoromethyl and benzyloxy groups improve its reactivity and biological interactions.

Compounds with imidazo[1,5-A]pyridine structures have various biological activities:

  • Antimicrobial Activity Derivatives of imidazo[1,5-A]pyridine can prevent the growth of bacterial strains by interfering with bacterial cell wall or protein synthesis.
  • Anti-inflammatory Effects Some derivatives significantly inhibit cyclooxygenase (COX) enzymes, which mediate inflammatory processes. Certain related compounds have shown IC50 values comparable to anti-inflammatory drugs like celecoxib.

Chemical Reactions

This compound can undergo different chemical reactions:

  • Oxidation The benzyloxy group can be oxidized to a benzoyl group.
  • Reduction The carboxylic acid group can be reduced to an alcohol or aldehyde.
  • Substitution The trifluoromethyl group can participate in nucleophilic substitution reactions.

Different reagents can be used in these reactions, including oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Temperature, solvent, and pH can be adjusted to favor specific reactions. Oxidation of the benzyloxy group yields benzoyl derivatives, while reduction of the carboxylic acid group produces alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate enzymatic activity, receptor binding, or signal transduction pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Weight Key Features Biological Relevance Reference
6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid - 6-OBn, -3-CF₃, -1-COOH ~345.3 (calc.) High lipophilicity (benzyloxy), metabolic stability (CF₃), and solubility (COOH) Potential kinase/GABA receptor modulation Synthesized via haloform cleavage
1-Bromo-3-(trifluoromethyl)imidazo[1,5-a]pyridine-6-carboxylic acid - 1-Br, -3-CF₃, -6-COOH 309.04 Bromine enhances halogen bonding; COOH at position 6 Intermediate for anticancer agents
6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylic acid (CAS 1780609-26-8) - 6-CF₃, -3-COOH ~230.14 COOH at position 3 may alter binding orientation Understudied; structural analog for SAR studies
Ethyl imidazo[1,5-a]pyridine-1-carboxylate (CAS 119448-87-2) - 1-COOEt 206.21 Ester group reduces solubility but improves cell permeability Prodrug form for carboxylic acid derivatives
3-(Pyridin-3-yl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine () - 3-pyridinyl, -6-CF₃ ~263.2 Pyridinyl enhances π-π stacking; lacks COOH Antiviral/antitumor scaffolds

Key Findings

Substituent Positionality: The carboxylic acid at position 1 (vs. 3 or 6) optimizes hydrogen bonding in kinase inhibitors (e.g., GSK-3β), as seen in 7-bromo-N-[(oxan-4-yl)methyl]imidazo[1,5-a]pyridine-1-carboxamide .

Trifluoromethyl Effects :

  • The -CF₃ group at position 3 enhances metabolic stability and electron density, contrasting with bromine (), which may introduce steric hindrance .

Biological Activity :

  • Imidazo[1,5-a]pyridine-1-carboxylic acid derivatives show GABAₐ receptor modulation (e.g., L655708, Ki < 10 nM for α5 subunits) .
  • Ester derivatives (e.g., ethyl carboxylates) act as prodrugs, improving oral bioavailability compared to free acids .

Synthetic Accessibility :

  • The target compound is synthesized via haloform cleavage of trifluoroacetyl intermediates (85–90% yield), a method superior to multi-step approaches for triazolo-pyrimidine analogs () .

Biological Activity

6-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,5-A]pyridine-1-carboxylic acid is a heterocyclic compound with a unique imidazo[1,5-A]pyridine core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development. The presence of functional groups such as the benzyloxy and trifluoromethyl moieties enhances its reactivity and biological interactions.

  • Molecular Formula : C16_{16}H11_{11}F3_{3}N2_{2}O3_{3}
  • Molecular Weight : 336.26 g/mol
  • CAS Number : 2111795-63-0

Research indicates that compounds with imidazo[1,5-A]pyridine structures exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of imidazo[1,5-A]pyridine can inhibit the growth of bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or protein synthesis pathways.
  • Anti-inflammatory Effects : Some derivatives have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, certain related compounds exhibited IC50_{50} values comparable to established anti-inflammatory drugs like celecoxib .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-(Benzyloxy)-3-(trifluoromethyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridine coreDifferent trifluoromethyl positioning
4-(Benzyloxy)-2-(trifluoromethyl)pyridinePyridine core with trifluoromethylLacks imidazole ring; distinct biological activity
3-Benzyloxyimidazo[1,2-a]pyridineSimilar core without carboxylic acidVariations in solubility and reactivity

The structural modifications significantly influence the biological activity and pharmacological profiles of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Studies : In vitro evaluations revealed that this compound exhibits potent activity against various bacterial strains. For example, a study reported minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Research : A recent investigation highlighted the compound's ability to suppress COX-2 activity significantly. The results indicated that it could serve as a potential lead for developing new anti-inflammatory agents .
  • Structure-Activity Relationships (SAR) : A comprehensive SAR analysis demonstrated that specific substitutions on the imidazo[1,5-A]pyridine scaffold could enhance biological activity. This research is crucial for guiding future modifications aimed at improving efficacy and reducing toxicity .

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